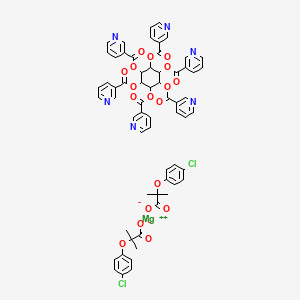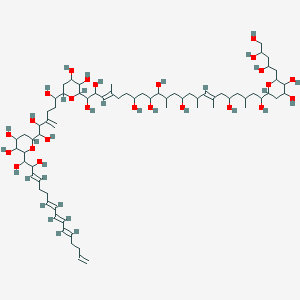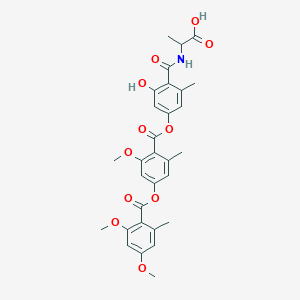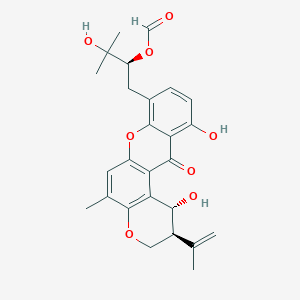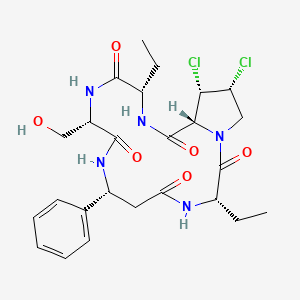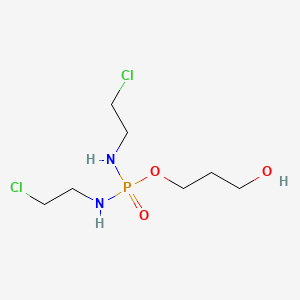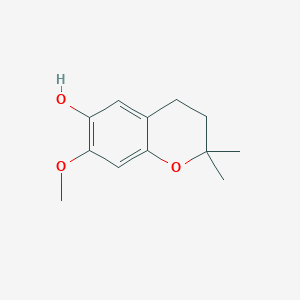
2H-1-Benzopyran-6-ol,3,4-dihydro-7-methoxy-2,2-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylmethoxy chromanol (DMC) is a synthetically created potent skin care ingredient and antioxidant . It was purposely made to be structurally similar to vitamin E, even though it expands on that vitamin’s protective abilities . DMC is also often referred to by its trade name, Lipochroman-6 .
Synthesis Analysis
DMC is synthesized to have a minimum assay of 98% . The synthesis process involves the use of solvents such as 2-Propanol, Toluene, and tert-Butyl Methyl Ether .Molecular Structure Analysis
The molecular formula of DMC is C12H16O3 . It has an average mass of 208.254 Da and a monoisotopic mass of 208.109940 Da .Chemical Reactions Analysis
DMC is known for its potent antioxidant properties . It’s known for not only protecting against reactive oxygen species (ROS) but also against reactive nitrogen species (RNS) . These are reactive molecules that cause damage to cells and tissues and are responsible for several mechanisms which trigger skin aging .Physical And Chemical Properties Analysis
DMC appears as a light yellow to brown powder . It has a predicted density of 1.106±0.06 g/cm3 and a predicted boiling point of 329.0±42.0 °C .Applications De Recherche Scientifique
Antioxidant Properties and Skin Protection
Dimethylmethoxy chromanol exhibits significant antioxidant properties. A study by Nonell et al. (2013) highlighted its ability to quench singlet oxygen, a non-radical reactive oxygen species involved in photooxidation processes like skin aging and photocarcinogenesis. This property makes it a potent ingredient in cosmetic and pharmaceutical formulations, particularly for skin protection. The study demonstrated a significant reduction in singlet oxygen lifetime and emission intensity when ex vivo porcine skin samples were treated with dimethylmethoxy chromanol (Nonell, García-Díaz, Viladot, & Delgado, 2013).
Photoprotective Effect in Sunscreens
Carla Souza and P. M. Campos (2017) conducted a study focusing on the photoprotective effect of sunscreen containing antioxidants including dimethylmethoxy chromanol. The research aimed to evaluate if the addition of antioxidants to broad-spectrum sunscreen formulations enhances their photoprotective effect in real-use conditions. The study showed that antioxidant supplementation significantly improved skin pigmentation, collagen degradation in the dermis, and skin net elasticity after 84 days of treatment compared to sunscreen alone (Souza & Campos, 2017).
Mécanisme D'action
DMC works by inhibiting peroxynitrite-induced lipid peroxidation, effectively preventing skin cell damage induced by peroxynitrite and nitric oxide formation . It also seems to bind or interfere with several molecular targets and pathways, including 5-lipoxygenase, nuclear receptors, and the nuclear-factor “kappa-light-chain-enhancer” of activated B-cells (NFκB) pathway .
Safety and Hazards
Orientations Futures
DMC is a bioinspired antioxidant, analog to γ–tocopherol, that confers triple protection from reactive species (ROS, RNS, RCS) and may aid in detoxification . It has been found to have much higher antioxidative power than most antioxidants . This makes it a promising ingredient for future skincare products, particularly those aimed at anti-aging and skin protection .
Propriétés
Numéro CAS |
83923-51-7 |
|---|---|
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
2-methoxy-3,3-dimethyl-4H-chromen-2-ol |
InChI |
InChI=1S/C12H16O3/c1-11(2)8-9-6-4-5-7-10(9)15-12(11,13)14-3/h4-7,13H,8H2,1-3H3 |
Clé InChI |
HUROKFLBHRXWRY-UHFFFAOYSA-N |
SMILES |
CC1(CCC2=CC(=C(C=C2O1)OC)O)C |
SMILES canonique |
CC1(CC2=CC=CC=C2OC1(O)OC)C |
Synonymes |
3,4-dihydro-6-hydroxy-7-methoxy-2,2-dimethyl-1(2H)-benzopyran CR 6 CR-6 compound |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



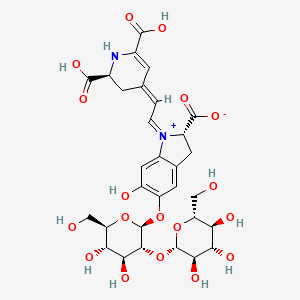

![1'H-5alpha-Androst-2-eno[3,2-b]indol-17beta-ol](/img/structure/B1248391.png)
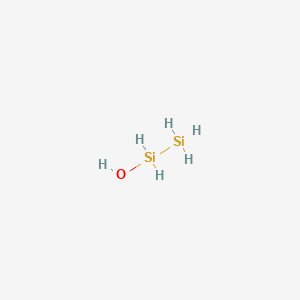
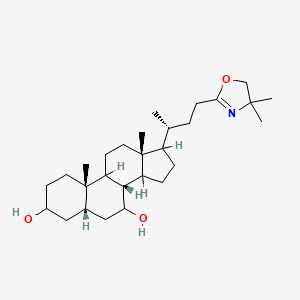
![[(1S,14R,17S,23R,24R,25S)-19,22,24-triacetyloxy-20-(acetyloxymethyl)-21-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B1248396.png)
